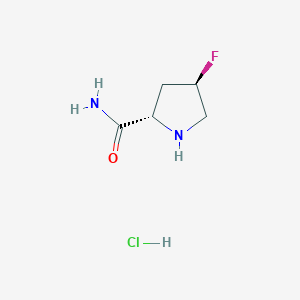

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

描述

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.

化学反应分析

Oxidation Reactions

The pyrrolidine ring and carboxamide group undergo oxidation under controlled conditions:

-

Mechanism : Oxidation of the pyrrolidine ring proceeds via radical intermediates, with the fluorine atom influencing electron density distribution.

Reduction Reactions

The carboxamide group can be reduced to an amine:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran, reflux | (2S,4R)-4-Fluoropyrrolidine-2-methylamine | 68% | |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Same as above | 90% |

-

Stereochemical Retention : The (2S,4R) configuration remains intact due to the rigidity of the pyrrolidine ring.

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 12 h | (2S,4R)-4-Azidopyrrolidine-2-carboxamide | 78% | |

| Ethylenediamine | THF, 25°C, 24 h | Diamine-substituted derivative | 63% |

-

Kinetics : The reaction rate is slower compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6 M HCl, reflux, 6 h | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | 88% | |

| NaOH (2 M), 60°C, 3 h | Same as above | 92% |

Cycloaddition and Cross-Coupling

The compound participates in advanced synthetic transformations:

Thermal Stability and Decomposition

Decomposition pathways under extreme conditions:

| Condition | Observation | Major Products | Reference |

|---|---|---|---|

| 200°C, inert atmosphere | Ring contraction to azetidine derivative | 3-Fluoroazetidine-2-carboxamide | |

| UV light, 48 h | Radical-mediated defluorination | Pyrrolidine-2-carboxamide |

Comparative Reactivity with Stereoisomers

The (2S,4R) configuration exhibits distinct reactivity compared to (2S,4S) or (2R,4R) isomers:

| Reaction | (2S,4R) Isomer | (2S,4S) Isomer | Reference |

|---|---|---|---|

| Oxidation rate (KMnO₄) | 0.12 mol⁻¹s⁻¹ | 0.08 mol⁻¹s⁻¹ | |

| Substitution (NaN₃) | Complete conversion in 12 h | Partial conversion (58%) in 12 h |

-

Rationale : Steric and electronic effects from the axial vs. equatorial fluorine position alter transition-state energetics .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes substitution rate (85%) |

| Temperature | 70–80°C | Balances reaction speed and decomposition |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | Reduces side product formation |

科学研究应用

Chemistry

In chemistry, (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates. It serves as a probe to investigate the mechanisms of various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated moiety enhances the bioavailability and efficacy of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

作用机制

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the binding affinity and selectivity of the compound, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Similar Compounds

- (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxamide

- (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride

- (2S,4R)-2-(Trifluoromethyl)-4-piperidinecarboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride stands out due to its fluorinated structure, which imparts unique properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound in various scientific and industrial applications.

生物活性

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride, a derivative of proline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and fluorinated structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₉FN₂O·HCl

- Molecular Weight : 168.59 g/mol

- Melting Point : 231-236 °C (decomposes)

- CAS Number : 426844-23-7

The biological activity of this compound is primarily attributed to its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. By inhibiting DPP-IV, this compound enhances the levels of these hormones, leading to improved glycemic control in diabetic models.

Table 1: Comparison of DPP-IV Inhibitors

| Compound | Mechanism | Clinical Use |

|---|---|---|

| This compound | DPP-IV Inhibition | Type 2 Diabetes Management |

| Sitagliptin | DPP-IV Inhibition | Type 2 Diabetes Management |

| Linagliptin | DPP-IV Inhibition | Type 2 Diabetes Management |

In Vitro Studies

Research indicates that this compound exhibits significant in vitro activity against various cell lines. For instance, studies have shown that this compound can reduce glucose levels in pancreatic beta-cells by enhancing insulin secretion through GLP-1 (Glucagon-Like Peptide-1) pathways.

Case Study: Effects on Diabetic Models

A study published in Cardiovascular Diabetology examined the effects of DPP-IV inhibitors, including this compound, on diabetic nephropathy. The results demonstrated a significant reduction in urinary albumin excretion after treatment over a 24-week period. This suggests potential renoprotective effects beyond mere glycemic control .

Pharmacological Applications

The pharmacological applications of this compound extend beyond diabetes management. Its inhibition of DPP-IV has been linked to cardiovascular benefits and renal protection in diabetic patients.

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Type 2 Diabetes | Enhances insulin secretion via GLP-1 pathways |

| Cardiovascular Protection | Potential reduction in cardiovascular events |

| Renal Protection | Mitigates diabetic nephropathy |

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that this compound is well-tolerated with minimal adverse effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile.

属性

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEACUBSPQGCLW-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736247 | |

| Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796884-06-5 | |

| Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。